EC1167

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C33H45N7O17S |

|---|---|

Peso molecular |

843.8 g/mol |

Nombre IUPAC |

(2S)-2-[[(1S)-1-carboxy-5-[[4-[2-[[(2S)-3-carboxy-1-[[(2S)-3-carboxy-1-[[(1R)-1-carboxy-2-sulfanylethyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]phenyl]methylcarbamoylamino]pentyl]carbamoylamino]pentanedioic acid |

InChI |

InChI=1S/C33H45N7O17S/c41-23(36-20(12-25(44)45)27(48)37-21(13-26(46)47)28(49)38-22(15-58)31(54)55)11-16-4-6-17(7-5-16)14-35-32(56)34-10-2-1-3-18(29(50)51)39-33(57)40-19(30(52)53)8-9-24(42)43/h4-7,18-22,58H,1-3,8-15H2,(H,36,41)(H,37,48)(H,38,49)(H,42,43)(H,44,45)(H,46,47)(H,50,51)(H,52,53)(H,54,55)(H2,34,35,56)(H2,39,40,57)/t18-,19-,20-,21-,22-/m0/s1 |

Clave InChI |

NAFZHTBVPLIASG-YFNVTMOMSA-N |

SMILES isomérico |

C1=CC(=CC=C1CC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CS)C(=O)O)CNC(=O)NCCCC[C@@H](C(=O)O)NC(=O)N[C@@H](CCC(=O)O)C(=O)O |

SMILES canónico |

C1=CC(=CC=C1CC(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CS)C(=O)O)CNC(=O)NCCCCC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O |

Origen del producto |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the EC1167 Linker

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the EC1167 linker, a critical component in the development of targeted cancer therapeutics. This compound serves as the linker in the prostate-specific membrane antigen (PSMA)-targeted drug conjugate, EC1169, connecting a PSMA-targeting ligand to the potent cytotoxic agent, tubulysin B. This document details the chemical structure of this compound, its role in the mechanism of action of EC1169, and relevant experimental data and protocols.

Chemical Structure of this compound

This compound is a hydrophilic, cleavable linker designed to be stable in circulation but release its cytotoxic payload upon internalization into target cancer cells.

Chemical Formula: C₃₃H₄₅N₇O₁₇S

Molecular Weight: 843.81 g/mol

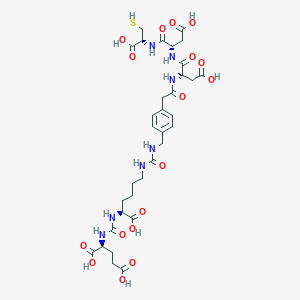

The structure of this compound is provided below in a 2D format.

Caption: 2D chemical structure of the this compound linker.

Role in the EC1169 Small Molecule Drug Conjugate (SMDC)

This compound is an integral part of EC1169, a small molecule drug conjugate designed to target and eliminate PSMA-expressing cancer cells. The conjugate consists of three key components: a PSMA-targeting ligand, the this compound linker, and the cytotoxic drug, tubulysin B.

The logical relationship of these components is illustrated in the diagram below.

Caption: Components of the EC1169 small molecule drug conjugate.

Mechanism of Action of EC1169

The mechanism of action of EC1169 is a multi-step process initiated by the binding of the PSMA-targeting ligand to PSMA expressed on the surface of cancer cells. This is followed by internalization of the conjugate and subsequent release of the tubulysin B payload via cleavage of the this compound linker.

The signaling pathway and cellular events are depicted in the following diagram.

An In-Depth Technical Guide to the EC1167 Linker in Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

Introduction

The EC1167 linker is a critical component of the small molecule-drug conjugate (SMDC) EC1169, a promising therapeutic agent targeting Prostate-Specific Membrane Antigen (PSMA). EC1169 is designed for the treatment of recurrent metastatic, castration-resistant prostate cancer (mCRPC). This technical guide provides a comprehensive overview of the this compound linker, including its structure, mechanism of action, and the experimental data supporting its use in the targeted delivery of the potent cytotoxic agent, tubulysin B hydrazide (TubBH).

EC1169 is a water-soluble SMDC that utilizes the this compound linker to connect a PSMA-targeting ligand to the tubulysin B payload.[1][2] The design of the this compound linker is pivotal to the success of EC1169, ensuring stability in systemic circulation and facilitating the specific release of the cytotoxic payload within PSMA-expressing tumor cells.[2]

Core Components of EC1169

The SMDC EC1169 is comprised of three key components:

-

Targeting Moiety: A high-affinity ligand that specifically binds to PSMA, a protein highly overexpressed on the surface of prostate cancer cells.

-

Linker (this compound): A stable, enzyme-cleavable linker that connects the targeting moiety to the cytotoxic payload.

-

Payload: Tubulysin B hydrazide (TubBH), a potent microtubule-destabilizing agent that induces cell cycle arrest and apoptosis.

This compound Linker: Structure and Properties

The this compound linker is a hydrophilic, enzyme-cleavable linker. Its chemical formula is C33H45N7O17S, with a molecular weight of 843.81 g/mol .[3]

Chemical Structure of this compound Hydrochloride:

While a definitive, publicly available diagram of the precise chemical structure of the this compound linker is not available, the SMILES (Simplified Molecular-Input Line-Entry System) notation for its hydrochloride salt provides insight into its composition: SC--INVALID-LINK--=O)NC(--INVALID-LINK--=O)NC(--INVALID-LINK--=O)NC(CC1=CC=C(CNC(NCCCC--INVALID-LINK--=O)NC(N--INVALID-LINK--=O)CCC(O)=O)=O)=O)C=C1)=O)=O)=O.Cl.[4] This structure suggests a peptide-based linker containing multiple amino acid residues, which would be consistent with an enzyme-cleavable design.

Mechanism of Action of the this compound Linker in EC1169

The mechanism of action of the this compound linker is integral to the targeted delivery and therapeutic efficacy of EC1169. The process can be summarized in the following steps:

-

Targeting and Binding: The PSMA-targeting ligand of EC1169 binds with high affinity to PSMA expressed on the surface of prostate cancer cells.

-

Internalization: Upon binding, the entire EC1169 conjugate is internalized into the cancer cell via endocytosis.

-

Enzymatic Cleavage: Within the intracellular environment of the tumor cell, specific enzymes recognize and cleave the this compound linker.[2] This enzymatic cleavage is a critical step that releases the active tubulysin B hydrazide payload.

-

Payload-Induced Cytotoxicity: Once liberated, TubBH binds to tubulin, inhibiting microtubule polymerization. This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis in the cancer cell.[2]

The stability of the this compound linker in the systemic circulation is crucial to minimize off-target toxicity. The linker is designed to remain intact in the bloodstream and only undergo cleavage under the specific enzymatic conditions present within the target cancer cells.[2]

Preclinical and Clinical Data

The efficacy and safety of EC1169, and by extension the performance of the this compound linker, have been evaluated in preclinical and clinical studies.

Preclinical Studies

In preclinical xenograft models using PSMA-positive human prostate cancer cells, EC1169 demonstrated potent antitumor activity, leading to complete tumor remissions and cures.[1] This targeted efficacy highlights the ability of the this compound linker to effectively deliver the cytotoxic payload to the tumor site.

Clinical Trials

A Phase 1 clinical trial (NCT02202447) was conducted to evaluate the safety, tolerability, and preliminary efficacy of EC1169 in patients with mCRPC. The study demonstrated that EC1169 was well-tolerated, and there was evidence of anti-tumor activity in both taxane-naïve and taxane-exposed patients.[5][6] These findings support the viability of the PSMA-targeted therapeutic strategy employing the this compound linker.

Table 1: Summary of EC1169 Phase 1 Clinical Trial Data

| Parameter | Finding | Reference |

| Recommended Phase 2 Dose | 6.5 mg/m² administered as an IV bolus on days 1 and 8 of a 21-day cycle | [5] |

| Tolerability | Well-tolerated with most treatment-related adverse events being Grade 1 and 2 | [5] |

| Efficacy | Evidence of anti-tumor activity, including stable disease and a confirmed partial response in some patients | [6] |

Experimental Protocols

Detailed experimental protocols are essential for the characterization and validation of ADCs and their linkers. Below are generalized protocols based on standard methodologies used in the field.

In Vitro Cytotoxicity Assay

This assay is used to determine the potency of the ADC against cancer cell lines.

-

Cell Culture: Culture PSMA-positive (e.g., LNCaP) and PSMA-negative (e.g., PC-3) cancer cells in appropriate media.

-

Treatment: Seed cells in 96-well plates and treat with serial dilutions of EC1169, free TubBH, and a non-targeting control conjugate.

-

Incubation: Incubate the cells for a specified period (e.g., 72 hours).

-

Viability Assessment: Measure cell viability using a standard method such as the MTT or CellTiter-Glo assay.

-

Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) values to determine the potency and specificity of the conjugate.

In Vivo Xenograft Model

This model is used to evaluate the anti-tumor efficacy of the ADC in a living organism.

-

Animal Model: Use immunodeficient mice (e.g., nude or SCID).

-

Tumor Implantation: Subcutaneously implant PSMA-positive human prostate cancer cells (e.g., LNCaP) into the flanks of the mice.

-

Treatment: Once tumors reach a specified size, randomize the mice into treatment groups and administer EC1169, vehicle control, and other relevant control agents intravenously.

-

Monitoring: Monitor tumor volume and body weight of the mice regularly.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis.

Linker Stability Assay

This assay assesses the stability of the ADC linker in plasma.

-

Incubation: Incubate EC1169 in human plasma at 37°C for various time points.

-

Sample Preparation: At each time point, precipitate plasma proteins and extract the ADC.

-

Analysis: Analyze the samples using techniques such as LC-MS/MS to quantify the amount of intact ADC and any released payload.

-

Half-life Calculation: Determine the half-life of the ADC in plasma to assess linker stability.

Visualizations

Signaling Pathway of EC1169 Action

Caption: Mechanism of action of the PSMA-targeted SMDC EC1169.

Experimental Workflow for In Vivo Efficacy Study

Caption: Workflow for a typical in vivo xenograft study of EC1169.

Conclusion

The this compound linker is a sophisticated and essential component of the SMDC EC1169, enabling the targeted delivery of a highly potent cytotoxic agent to PSMA-expressing prostate cancer cells. Its enzyme-cleavable design ensures stability in circulation while allowing for efficient payload release within the target cells. Preclinical and early clinical data for EC1169 have demonstrated a promising safety and efficacy profile, underscoring the potential of this linker technology in the development of next-generation targeted cancer therapies. Further research and clinical development will continue to elucidate the full therapeutic potential of ADCs and SMDCs utilizing advanced linker technologies like this compound.

References

The EC1167 Linker: A Technical Guide to its Discovery and Synthesis in Targeted Drug Delivery

For Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of targeted cancer therapy is continually evolving, with a significant focus on enhancing the specificity and efficacy of cytotoxic agents. Small molecule-drug conjugates (SMDCs) represent a promising therapeutic modality, designed to deliver potent payloads directly to cancer cells while minimizing systemic toxicity. A critical component of an SMDC is the linker, which connects the targeting ligand to the cytotoxic drug. The linker's properties, such as stability in circulation and susceptibility to cleavage within the tumor microenvironment or inside the cancer cell, are paramount to the overall success of the conjugate.

This technical guide provides an in-depth exploration of the EC1167 linker, a key component of the investigational SMDC, EC1169. EC1169 is designed to target Prostate-Specific Membrane Antigen (PSMA), a well-validated biomarker overexpressed in prostate cancer and the neovasculature of many solid tumors. The cytotoxic payload of EC1169 is tubulysin B hydrazide (TubBH), a potent microtubule-destabilizing agent. The this compound linker is a self-immolative disulfide-based linker engineered to be stable in the bloodstream and efficiently cleaved within the reducing environment of the target cell, thereby releasing the active drug.

This document will detail the discovery, synthesis, and preclinical evaluation of the this compound linker and the resulting EC1169 conjugate, providing researchers and drug development professionals with a comprehensive resource for understanding its design and function.

Discovery and Rationale

The development of EC1169, and by extension the this compound linker, was driven by the need for a highly potent and targeted therapy for metastatic castration-resistant prostate cancer (mCRPC). The selection of each component of the SMDC was deliberate:

-

Targeting Ligand: A glutamate-urea-lysine (GUL) moiety was chosen for its high binding affinity and specificity for the enzymatic pocket of PSMA. This ensures that the conjugate is selectively delivered to PSMA-expressing cancer cells.

-

Payload: Tubulysin B hydrazide (TubBH) was selected due to its exceptionally high cytotoxicity, with activity in the picomolar range against a wide array of cancer cell lines. Tubulysins are known to inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[1][2][3] A key advantage of tubulysins is their ability to overcome multidrug resistance mechanisms.[4]

-

Linker: The this compound linker was designed to be a stable, enzyme-cleavable, and bioreleasable system.[5] It is a self-immolative linker containing a disulfide bond. This design allows for stability in the oxidative environment of the bloodstream, preventing premature drug release and associated systemic toxicity. Upon internalization into the target cell, the higher intracellular concentration of reducing agents, such as glutathione, facilitates the cleavage of the disulfide bond, initiating a self-immolation cascade that releases the active TubBH payload.

The overarching goal was to create a water-soluble SMDC with a favorable pharmacokinetic profile that could effectively target and eliminate PSMA-positive tumor cells while sparing healthy tissues.

Synthesis of the this compound Linker and EC1169 Conjugate

The synthesis of the this compound linker and its conjugation to the PSMA-targeting ligand and the tubulysin B hydrazide payload is a multi-step process. While the precise, proprietary synthesis of this compound by its developers is not publicly detailed, a representative synthesis of a similar disulfide-containing self-immolative linker and the subsequent conjugation can be outlined based on established chemical principles.

The core components of the this compound linker are a glutamate-urea-lysine PSMA-targeting ligand, a disulfide-containing self-immolative spacer, and a reactive group for conjugation to the payload. The synthesis generally involves solid-phase peptide synthesis (SPPS) for the glutamate-urea-lysine moiety, followed by solution-phase chemistry to introduce the disulfide linker and finally conjugate the tubulysin payload.

Representative Synthesis of a Glutamate-Urea-Lysine (GUL) PSMA-Targeting Moiety:

The synthesis of the GUL pharmacophore can be achieved through a combination of solid-phase and solution-phase chemistry. A common approach involves the reaction of a protected glutamic acid derivative with a carbonylating agent, such as triphosgene, to form an isocyanate intermediate. This intermediate is then reacted with the epsilon-amino group of a protected lysine residue to form the urea linkage.

Representative Synthesis of a Disulfide-Containing Self-Immolative Linker:

A variety of disulfide-based self-immolative linkers have been described in the literature.[2][5] A general strategy involves the use of a mercaptoalkanol derivative which is functionalized at both the thiol and hydroxyl ends. The thiol group is typically protected or part of a disulfide that can undergo exchange, while the hydroxyl group is activated for conjugation to the targeting ligand.

Final Conjugation to Form EC1169:

The final step involves the conjugation of the PSMA-targeting ligand-linker construct to the tubulysin B hydrazide payload. This is typically achieved by activating the carboxylic acid on the linker and reacting it with the hydrazide group of the tubulysin derivative.

Data Presentation

The preclinical evaluation of EC1169 has generated significant quantitative data demonstrating its potency and specificity. The following tables summarize key findings.

| Cell Line | PSMA Expression | IC50 (nM) |

| LNCaP | Positive | Sub-nanomolar |

| C4-2 | Positive | Sub-nanomolar |

| PC-3 | Negative | >100 nM |

| KB | Negative | Inactive |

Table 1: In Vitro Cytotoxicity of EC1169. The half-maximal inhibitory concentration (IC50) of EC1169 was determined against various cancer cell lines with differing PSMA expression levels. The data clearly indicates that EC1169 is highly potent against PSMA-positive cells while being significantly less active against PSMA-negative cells, demonstrating its target specificity.[6][7]

| Animal Model | Tumor Type | Treatment | Outcome |

| Nude Mice | LNCaP Xenograft (PSMA+) | EC1169 | Complete tumor remissions and cures observed.[6][7][8] |

| Nude Mice | KB Xenograft (PSMA-) | EC1169 | No significant anti-tumor response.[6] |

| Nude Mice | LNCaP Xenograft (PSMA+) | Docetaxel | Modest anti-tumor activity with associated weight loss.[6] |

Table 2: In Vivo Antitumor Activity of EC1169. The efficacy of EC1169 was evaluated in xenograft models of human cancer. The results show potent and specific anti-tumor activity in PSMA-positive tumors, with superior efficacy and tolerability compared to the standard-of-care chemotherapeutic agent, docetaxel.[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are representative protocols for key experiments in the evaluation of EC1169.

In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Culture: Human prostate cancer cell lines (LNCaP - PSMA positive; PC-3 - PSMA negative) and other relevant cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 2,000-5,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: EC1169 is serially diluted in culture medium and added to the wells. Control wells receive vehicle only.

-

Incubation: The plates are incubated for 72-96 hours.

-

MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: The medium is removed, and a solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is read at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Cell viability is calculated as a percentage of the control, and IC50 values are determined by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Antitumor Activity in LNCaP Xenograft Model

-

Animal Model: Male athymic nude mice (4-6 weeks old) are used. All animal procedures are performed in accordance with institutional guidelines.

-

Tumor Implantation: LNCaP cells (approximately 2 x 10^6 cells in a mixture of media and Matrigel) are subcutaneously injected into the flank of each mouse.

-

Tumor Growth Monitoring: Tumor volume is monitored regularly using caliper measurements (Volume = (length x width^2)/2).

-

Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm^3), the mice are randomized into treatment and control groups.

-

Drug Administration: EC1169 is administered intravenously (e.g., via tail vein injection) at various doses and schedules (e.g., twice weekly for 3 weeks). The control group receives a vehicle control.

-

Monitoring: Tumor volumes and body weights are measured throughout the study.

-

Endpoint: The study is terminated when tumors in the control group reach a specified size or at a predetermined time point. Tumors are then excised and weighed.

-

Data Analysis: Tumor growth inhibition is calculated, and statistical analysis is performed to determine the significance of the treatment effect.

Mandatory Visualization

Signaling Pathway of EC1169 Action

Caption: Mechanism of action of EC1169 from PSMA targeting to apoptosis induction.

Experimental Workflow for In Vivo Antitumor Activity

References

- 1. ovid.com [ovid.com]

- 2. Disulfide-Based Self-Immolative Linkers and Functional Bioconjugates for Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. LNCaP Xenograft Model | Xenograft Services [xenograft.net]

- 4. Stabilizing a Tubulysin Antibody–Drug Conjugate To Enable Activity Against Multidrug-Resistant Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Biorecognition and Subcellular Trafficking of HPMA Copolymer - Anti-PMSA Antibody Conjugates by Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. | BioWorld [bioworld.com]

- 8. ASCO – American Society of Clinical Oncology [asco.org]

An In-Depth Technical Guide to the EC1167 Linker: Properties and Characteristics for Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

The EC1167 linker is a critical component in the design of targeted therapies, particularly in the realm of small molecule-drug conjugates (SMDCs). As a disulfide-based cleavable linker, it is engineered to provide stability to the drug conjugate in systemic circulation while enabling the selective release of a cytotoxic payload within the reductive environment of target cells. This technical guide provides a comprehensive overview of the known properties and characteristics of the this compound linker, with a focus on its role in the PSMA-targeted drug conjugate EC1169. This document will detail its chemical nature, mechanism of action, and available data on its stability and performance, offering a valuable resource for researchers and developers in the field of targeted drug delivery.

Introduction to this compound and its Role in Targeted Therapy

This compound is a disulfide-containing linker designed for application in antibody-drug conjugates (ADCs) and SMDCs.[1][2] Its primary function is to connect a targeting moiety, which directs the conjugate to specific cells, to a potent cytotoxic agent. The key feature of this compound is its disulfide bond, which remains relatively stable in the bloodstream but is susceptible to cleavage in the presence of high concentrations of reducing agents like glutathione, which are found inside cells.[3][4] This differential stability is the cornerstone of its utility in targeted cancer therapy, aiming to minimize off-target toxicity and maximize the therapeutic window.

The most prominent application of the this compound linker is in the SMDC EC1169.[1][2][5][6] In this conjugate, this compound links a small molecule that targets the prostate-specific membrane antigen (PSMA) to the potent anti-tubulin agent, tubulysin B hydrazide.[6] PSMA is a well-validated target for prostate cancer, being highly expressed on the surface of prostate cancer cells.[5]

Physicochemical Properties of this compound

While specific quantitative data for the standalone this compound linker is not extensively published, its general properties can be inferred from its structure and its behavior within the EC1169 conjugate.

| Property | Value | Source |

| Classification | Cleavable Disulfide Linker | [1][2] |

| Cleavage Mechanism | Reduction of Disulfide Bond | [3][4] |

| Primary Cleavage Agent | Glutathione (GSH) | [3][4] |

Mechanism of Action: A Two-Phase Process

The therapeutic efficacy of a drug conjugate utilizing the this compound linker is predicated on a two-phase mechanism of action: systemic stability and intracellular cleavage.

Systemic Stability

During circulation in the bloodstream, the this compound linker is designed to be stable, keeping the cytotoxic payload securely attached to the targeting ligand. The disulfide bond is relatively resistant to the low levels of reducing agents present in the plasma, thus preventing premature release of the drug and minimizing systemic toxicity.[3]

Intracellular Cleavage and Payload Release

Upon binding of the targeting moiety (e.g., the PSMA ligand in EC1169) to its receptor on the cancer cell surface, the entire conjugate is internalized.[6] Once inside the cell, the conjugate is exposed to a significantly higher concentration of glutathione (GSH), typically in the millimolar range, compared to the micromolar concentrations in the plasma.[3] This highly reductive intracellular environment facilitates the cleavage of the disulfide bond within the this compound linker, leading to the release of the active cytotoxic payload.[4][6]

Figure 1. Mechanism of action of an this compound-containing drug conjugate.

Experimental Protocols

General Synthesis of Disulfide-Containing Linkers

The synthesis of a disulfide linker like this compound typically involves the formation of a disulfide bond between two thiol-containing precursors or the reaction of a thiol with a sulfenylating agent. The specific synthetic route for this compound would be proprietary, but a general approach could involve:

-

Synthesis of Precursors: Independent synthesis of the two molecular arms of the linker, each containing a terminal thiol group and the necessary functionalities for conjugation to the targeting ligand and the payload.

-

Disulfide Bond Formation: Reaction of the two thiol-containing precursors under mild oxidizing conditions to form the disulfide bridge.

-

Purification: Purification of the final linker molecule using chromatographic techniques such as HPLC.

In Vitro Plasma Stability Assay

To assess the stability of the linker in circulation, an in vitro plasma stability assay can be performed.

-

Incubation: The drug conjugate is incubated in human plasma at 37°C for various time points (e.g., 0, 1, 4, 8, 24, 48 hours).

-

Sample Preparation: At each time point, an aliquot of the plasma is taken, and the proteins are precipitated using a solvent like acetonitrile.

-

Analysis: The supernatant is analyzed by LC-MS/MS to quantify the amount of intact drug conjugate remaining.

-

Data Interpretation: The half-life (t½) of the conjugate in plasma is calculated to determine its stability.

In Vitro Glutathione (GSH) Cleavage Assay

This assay evaluates the susceptibility of the linker to cleavage in a reducing environment.

-

Incubation: The drug conjugate is incubated in a buffer solution containing a physiologically relevant concentration of GSH (e.g., 5 mM) at 37°C.

-

Time Points: Aliquots are taken at various time points.

-

Analysis: The samples are analyzed by HPLC or LC-MS/MS to monitor the disappearance of the intact conjugate and the appearance of the cleaved payload.

-

Data Interpretation: The rate of cleavage is determined to assess the linker's lability in a reducing environment.

Figure 2. General experimental workflow for this compound linker evaluation.

Clinical and Preclinical Data for EC1169

The properties of the this compound linker are best understood through the preclinical and clinical development of EC1169. A Phase 1 clinical trial (NCT02202447) evaluated the safety and efficacy of EC1169 in patients with metastatic castration-resistant prostate cancer.[1][5][6] The results indicated that the conjugate was generally well-tolerated and demonstrated anti-tumor activity, providing indirect evidence for the linker's ability to remain stable in circulation and effectively release its payload within the target tumor cells.[1][5][6]

Conclusion

The this compound linker represents a key technology in the development of targeted drug conjugates. Its disulfide-based design provides a mechanism for controlled drug release, balancing the need for systemic stability with efficient intracellular payload delivery. While specific quantitative data on the linker itself remains limited in the public domain, the clinical and preclinical success of EC1169 underscores the potential of this linker technology. Further research and publication of detailed characterization data would be invaluable to the scientific community for the continued development of next-generation targeted therapies.

References

Foundational Research on Cleavable Linkers for Tubulysin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of foundational research on cleavable linkers for tubulysin, a class of highly potent microtubule-inhibiting agents. The successful application of tubulysins as payloads in antibody-drug conjugates (ADCs) is critically dependent on the linker technology, which must ensure stability in circulation and efficient payload release within target tumor cells. This document summarizes key quantitative data, details experimental methodologies, and visualizes complex processes to facilitate a comprehensive understanding of the core principles and recent advancements in this field.

Introduction to Tubulysins and the Role of Cleavable Linkers

Tubulysins are potent antimitotic agents that disrupt microtubule dynamics, leading to apoptosis. Their high cytotoxicity makes them attractive payloads for ADCs.[1] However, their therapeutic window as standalone agents is narrow due to systemic toxicity.[2] ADCs offer a solution by targeting the delivery of tubulysin to cancer cells via monoclonal antibodies, thereby increasing efficacy and reducing off-target effects.[3]

The linker connecting the antibody to the tubulysin payload is a critical component of ADC design.[4] Cleavable linkers are designed to be stable in the systemic circulation (pH 7.4) and to release the cytotoxic payload upon entering the target cell, where they are cleaved by specific enzymes or changes in the chemical environment.[5] This targeted release is crucial for maximizing the therapeutic efficacy of the ADC while minimizing systemic toxicity.[4]

Types of Cleavable Linkers for Tubulysin ADCs

Two primary classes of cleavable linkers have been extensively investigated for use with tubulysin payloads: dipeptide linkers and glucuronide linkers.

Dipeptide Linkers

Cathepsin B-cleavable dipeptide linkers, such as valine-citrulline (Val-Cit) and valine-alanine (Val-Ala), are widely used in ADC development.[6][7] Cathepsin B is a lysosomal protease that is often overexpressed in tumor cells.[5] Upon internalization of the ADC into the lysosome, cathepsin B cleaves the dipeptide, releasing the tubulysin payload.[7] A self-immolative spacer, such as p-aminobenzyl carbamate (PABC), is often incorporated between the dipeptide and the payload to ensure the release of the unmodified, active drug.[5]

Glucuronide Linkers

Glucuronide linkers are cleaved by β-glucuronidase, another lysosomal enzyme that is abundant in the tumor microenvironment and within tumor cells.[8][9] These linkers are typically hydrophilic, which can help to mitigate potential issues with ADC aggregation and clearance that can arise with hydrophobic payloads.[10] Research has shown that glucuronide linkers can protect labile functional groups on the tubulysin payload, such as the C11 acetate on Tubulysin M, from hydrolysis in circulation, thereby improving in vivo activity.[8][11]

Quantitative Data on Tubulysin ADCs with Cleavable Linkers

The following tables summarize key quantitative data from foundational research on tubulysin ADCs, focusing on in vitro cytotoxicity and in vivo efficacy.

Table 1: In Vitro Cytotoxicity (IC50, ng/mL) of Anti-CD30 Tubulysin M ADCs with Dipeptide and Glucuronide Linkers [8]

| Cell Line | Linker Type | DAR 2 IC50 (ng/mL) | DAR 4 IC50 (ng/mL) |

| L540cy (MDR-) | Dipeptide (Val-Ala) | 1.5 | 0.8 |

| L540cy (MDR-) | Glucuronide | 1.6 | 0.7 |

| Karpas299 (MDR-) | Dipeptide (Val-Ala) | 2.1 | 1.1 |

| Karpas299 (MDR-) | Glucuronide | 2.3 | 1.0 |

| L428 (MDR+) | Dipeptide (Val-Ala) | 3.2 | 1.5 |

| L428 (MDR+) | Glucuronide | 3.5 | 1.4 |

| DEL (MDR+) | Dipeptide (Val-Ala) | 9.1 | 5.2 |

| DEL (MDR+) | Glucuronide | 10.0 | 4.9 |

MDR: Multidrug Resistance; DAR: Drug-to-Antibody Ratio

Table 2: In Vivo Efficacy of Anti-CD30 Tubulysin M ADCs in a Karpas299 Xenograft Model [8]

| ADC | Dose (mg/kg) | Tumor Growth Inhibition (%) | Cures/Total |

| Dipeptide (Val-Ala) DAR 2 | 0.5 | 85 | 0/6 |

| Glucuronide DAR 2 | 0.5 | 98 | 1/6 |

| Dipeptide (Val-Ala) DAR 4 | 0.25 | 75 | 0/6 |

| Glucuronide DAR 4 | 0.25 | 95 | 0/6 |

Table 3: In Vitro Cytotoxicity (EC50, ng/mL) of Glucuronide-Linked Tubulysin Analogue ADCs in CD30+ Lymphoma Cell Lines [9]

| Cell Line | Tub(OAc) ADC | Tub(OEt) ADC | Tub(OiVal) ADC |

| L540cy (MDR-) | 1.3 | 0.9 | 1.1 |

| Karpas299 (MDR-) | 2.1 | 1.5 | 1.8 |

| DEL (MDR-) | 3.5 | 2.9 | 3.1 |

| L428 (MDR+) | 4.2 | 3.1 | 3.6 |

| DELBVR (MDR+) | 8.9 | 6.5 | 7.2 |

Tub(OAc): Tubulysin with acetate; Tub(OEt): Tubulysin with ethyl ether; Tub(OiVal): Tubulysin with isovalerate

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following sections outline the key experimental protocols cited in foundational studies of cleavable linkers for tubulysin.

Synthesis of Drug-Linker Constructs

Dipeptide Linker Synthesis (Val-Ala):

-

Protect the C-terminus of Tubulysin M with an allyl ester.[8]

-

Use an activated Boc-ValAlaPAB bromide to capture the N-terminal tertiary amine of the protected Tubulysin M via a quaternary ammonium linkage.[8]

-

Remove the Boc protecting group using trifluoroacetic acid (TFA) in dichloromethane (CH2Cl2).[8]

-

Remove the allyl ester protecting group using Pd(PPh3)4, PPh3, and pyrrolidine in CH2Cl2.[8]

-

Couple the linker to a maleimide group (e.g., mDPR(Boc)-OSu) in the presence of DIPEA in DMF.[8]

-

Perform a final deprotection step with TFA in CH2Cl2 to yield the final drug-linker construct.[8]

Glucuronide Linker Synthesis:

-

Quaternize a protected N-methyl pipecolic acid residue.[8]

-

Introduce the remaining tubulysin tripeptide through peptide coupling.[8]

-

Employ a titanium(IV) mediated transesterification to concurrently deprotect the glucuronide acetyl groups and transesterify the methyl ester to an orthogonal allyl ester.[8]

-

Couple the resulting intermediate with the tubulysin tripeptide.[8]

-

Remove the protecting groups to yield the final glucuronide-linked tubulysin drug-linker.[8]

ADC Synthesis and Conjugation

-

Partially reduce the antibody (e.g., anti-CD30) to generate free thiol groups on the cysteine residues.[4]

-

Dissolve the tubulysin-linker-maleimide construct in a suitable solvent like DMSO.[12]

-

Add the dissolved drug-linker to the reduced antibody solution in a 5-10 fold molar excess.[12]

-

Incubate the reaction mixture at room temperature for 1-2 hours, protected from light.[12]

-

Purify the resulting ADC using standard chromatography techniques, such as a Sephadex G-25 desalting column, to remove unreacted drug-linker and other small molecules.[4][12]

In Vitro Cytotoxicity Assay

-

Seed cancer cell lines (e.g., L540cy, Karpas299) in 96-well plates and allow them to adhere overnight.[4]

-

Prepare serial dilutions of the tubulysin ADC and a non-binding control ADC in complete cell culture medium.[12]

-

Remove the medium from the wells and add the diluted ADCs.[12]

-

Incubate the plates for 72 to 144 hours in a humidified CO2 incubator at 37°C.[4]

-

Assess cell viability using a colorimetric assay (e.g., MTT) or a fluorescence/luminescence-based assay (e.g., CellTiter-Glo).[4][12]

-

Calculate the percentage of cell viability relative to untreated controls and determine the IC50 or EC50 values.[12]

In Vivo ADC Stability Assay (Plasma)

-

Administer the tubulysin ADC to mice.[12]

-

Collect plasma samples at various time points.[12]

-

Capture the ADC from the plasma using an affinity capture resin (e.g., protein A/G).[12]

-

Wash the resin to remove non-specifically bound proteins.[12]

-

Elute the ADC from the resin using a low-pH buffer.[12]

-

Neutralize the eluted sample and reduce the ADC with DTT to separate the light and heavy chains.[12]

-

Analyze the samples by LC-MS to determine the integrity of the linker and payload over time.[12]

Visualizing Key Processes

Diagrams are provided below to illustrate the mechanism of action of tubulysin ADCs, the cleavage mechanisms of different linkers, and a general experimental workflow.

Caption: Mechanism of action for a Tubulysin ADC.

Caption: Intracellular cleavage mechanisms for tubulysin linkers.

References

- 1. researchgate.net [researchgate.net]

- 2. Optimization of Tubulysin Antibody–Drug Conjugates: A Case Study in Addressing ADC Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | The development and evaluation of a tublysine-based antibody-drug conjugate with enhanced tumor therapeutic efficacy [frontiersin.org]

- 4. benchchem.com [benchchem.com]

- 5. The common types of linkers in ADC drugs and their cleavage mechanisms in vivo [creativebiomart.net]

- 6. Tubulin Inhibitor-Based Antibody-Drug Conjugates for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Stabilizing a Tubulysin Antibody–Drug Conjugate To Enable Activity Against Multidrug-Resistant Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Improving Antibody‐Tubulysin Conjugates through Linker Chemistry and Site‐Specific Conjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Improving Antibody-Tubulysin Conjugates through Linker Chemistry and Site-Specific Conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

The Role of the EC1167 Linker in Enhancing the Therapeutic Index of Antibody-Drug Conjugates: A Technical Overview

For Immediate Release

A deep dive into the EC1167 linker, a critical component of the small molecule drug conjugate (SMDC) EC1169, reveals its significant contribution to the therapeutic window of targeted cancer therapies. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive analysis of the this compound linker's structure, mechanism of action, and its impact on the efficacy and safety of the prostate-specific membrane antigen (PSMA)-targeted agent, EC1169.

Introduction: The Critical Role of Linkers in Targeted Drug Delivery

Antibody-drug conjugates (ADCs) and small molecule drug conjugates (SMDCs) have emerged as a powerful class of therapeutics designed to selectively deliver potent cytotoxic agents to cancer cells, thereby minimizing systemic toxicity and widening the therapeutic window. The linker, which connects the targeting moiety to the cytotoxic payload, plays a pivotal role in the success of these conjugates. An ideal linker must remain stable in systemic circulation to prevent premature drug release and subsequently be efficiently cleaved at the tumor site to unleash the payload's full cytotoxic potential. This guide focuses on the this compound linker, a key component of the SMDC EC1169, and elucidates its contribution to an improved therapeutic index.

The EC1169 Small Molecule Drug Conjugate

EC1169 is an SMDC designed to target Prostate-Specific Membrane Antigen (PSMA), a cell surface protein highly expressed in prostate cancer cells and the neovasculature of many solid tumors. The conjugate consists of three key components:

-

Targeting Moiety: A small molecule ligand that specifically binds to PSMA.

-

Linker (this compound): A disulfide-based cleavable linker.

-

Payload: Tubulysin B hydrazide (TubBH), a potent microtubule-destabilizing agent.

The targeted delivery of TubBH via the PSMA-targeting ligand and the subsequent intracellular release facilitated by the this compound linker are central to the therapeutic strategy of EC1169.

The this compound Linker: Structure and Cleavage Mechanism

The this compound linker is a critical determinant of EC1169's pharmacokinetic profile and therapeutic index. Based on available information, including its molecular formula (C33H45N7O17S), it is characterized as a disulfide-based linker.

Proposed Structure of the this compound Linker

While a definitive, publicly available structural diagram of this compound is limited, its known characteristics as a disulfide-containing linker used in EC1169 allow for a probable structural representation.

Caption: Proposed structure of the EC1169 SMDC, highlighting the this compound linker.

Cleavage Mechanism: Exploiting the Tumor Microenvironment

The this compound linker's disulfide bond is designed to be stable in the oxidizing environment of the bloodstream. However, upon internalization into the target cancer cell, it encounters a reducing environment characterized by a high concentration of glutathione (GSH). Intracellular glutathione, maintained by glutathione reductase, readily cleaves the disulfide bond, leading to the release of the tubulysin payload.

Caption: Intracellular cleavage mechanism of the this compound linker.

Payload Mechanism of Action: Tubulysin B and Apoptotic Signaling

Upon its release, Tubulysin B exerts its potent cytotoxic effect by inhibiting tubulin polymerization, a critical process for microtubule formation. Disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis. The apoptotic signaling cascade initiated by tubulysin involves key regulators such as the p53 tumor suppressor and members of the Bcl-2 family of proteins.

Caption: Apoptotic signaling pathway induced by Tubulysin B.

Quantitative Data: Efficacy and Toxicity of EC1169

Preclinical studies have demonstrated the potent anti-tumor activity and favorable safety profile of EC1169. The following tables summarize key quantitative data from in vivo studies using the LNCaP human prostate cancer xenograft model.

Table 1: In Vivo Efficacy of EC1169 in LNCaP Xenograft Model

| Treatment Group | Dose and Schedule | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |

| Vehicle Control | N/A | ~1200 | 0 |

| Docetaxel | 10 mg/kg, twice weekly | ~800 | ~33 |

| EC1169 | 2 µmol/kg, three times weekly | <100 (complete remission) | >90 |

Data extrapolated from graphical representations in patent US9636413B2.

Table 2: In Vivo Toxicity of EC1169 in LNCaP Xenograft Model

| Treatment Group | Dose and Schedule | Mean Change in Body Weight (%) |

| Vehicle Control | N/A | ~ +5 |

| Docetaxel | 10 mg/kg, twice weekly | ~ -15 |

| EC1169 | 2 µmol/kg, three times weekly | ~ +5 (no significant weight loss) |

Data extrapolated from graphical representations in patent US9636413B2.

These data highlight the superior efficacy and significantly improved tolerability of EC1169 compared to the standard chemotherapeutic agent, docetaxel. The stability of the this compound linker in circulation and its efficient cleavage within the tumor are key contributors to this enhanced therapeutic index, allowing for the delivery of a highly potent payload with minimal systemic side effects.

Experimental Protocols

The following sections provide detailed, generalized methodologies for the key experiments cited in the evaluation of EC1169.

In Vivo Xenograft Study

Caption: General workflow for an in vivo xenograft study.

Protocol:

-

Cell Culture: LNCaP human prostate adenocarcinoma cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Animal Model: Male athymic nude mice (4-6 weeks old) are used.

-

Tumor Implantation: LNCaP cells (approximately 5 x 10^6 cells in 100 µL of a 1:1 mixture of serum-free medium and Matrigel) are subcutaneously injected into the flank of each mouse.

-

Tumor Growth Monitoring: Tumor growth is monitored by measuring the tumor dimensions with calipers. Tumor volume is calculated using the formula: (length × width²) / 2.

-

Randomization: When tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.

-

Treatment Administration:

-

EC1169: Administered intravenously at a dose of 2 µmol/kg, three times a week.

-

Docetaxel: Administered intraperitoneally at a dose of 10 mg/kg, twice a week.

-

Vehicle Control: Administered with the same vehicle used for the active compounds.

-

-

Monitoring: Tumor volume and body weight are measured 2-3 times per week. Animal health is monitored daily.

-

Endpoint: The study is terminated when tumors in the control group reach a specified size, or at a predetermined time point.

-

Data Analysis: Tumor growth inhibition is calculated. Statistical analysis is performed to compare the differences between treatment groups.

In Vitro Cytotoxicity Assay (IC50 Determination)

Caption: General workflow for an in vitro cytotoxicity assay.

Protocol:

-

Cell Seeding: LNCaP cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Compound Preparation: A stock solution of EC1169 is prepared in a suitable solvent (e.g., DMSO) and serially diluted in culture medium to achieve a range of final concentrations.

-

Cell Treatment: The culture medium is replaced with medium containing the various concentrations of EC1169. Control wells with vehicle only are included.

-

Incubation: The plates are incubated for a specified period (e.g., 72 hours) at 37°C.

-

Viability Assessment: Cell viability is assessed using a standard method such as the MTT assay or a luminescent-based assay (e.g., CellTiter-Glo).

-

Data Analysis: The results are normalized to the vehicle control, and the half-maximal inhibitory concentration (IC50) is calculated by fitting the data to a dose-response curve using appropriate software.

Conclusion: The this compound Linker as a Key Enabler of a Wide Therapeutic Index

The this compound linker is a prime example of how intelligent linker design can significantly enhance the therapeutic index of a targeted cytotoxic agent. Its disulfide-based chemistry provides the necessary stability in circulation, preventing premature release of the highly potent tubulysin payload and minimizing systemic toxicity. The efficient and selective cleavage of the linker in the high-glutathione environment of cancer cells ensures that the cytotoxic activity is concentrated at the site of the tumor. The preclinical data for EC1169, demonstrating superior efficacy and a significantly better safety profile compared to standard chemotherapy, underscores the critical contribution of the this compound linker to its promising therapeutic potential. Further research into optimizing such linker technologies will continue to be a cornerstone of developing safer and more effective targeted cancer therapies.

Methodological & Application

Application Notes and Protocols for EC1167 Linker Conjugation to Folate Receptor-Targeting Antibodies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and a detailed, hypothetical protocol for the conjugation of the EC1167 linker to a monoclonal antibody (mAb) targeting the folate receptor (FRα). While this compound is known for its use in the small molecule drug conjugate (SMDC) EC1169 targeting the Prostate-Specific Membrane Antigen (PSMA), this document adapts its application for the development of an antibody-drug conjugate (ADC) for folate receptor-positive cancers, as requested. The protocol is based on established bioconjugation principles and is intended for research purposes.

Introduction to Folate Receptor Alpha (FRα) as a Target

Folate receptor alpha (FRα) is a glycosylphosphatidylinositol-anchored protein that is overexpressed in a variety of solid tumors, including ovarian, endometrial, and lung cancers, while its expression in normal tissues is limited.[1][2] This differential expression makes FRα an attractive target for the selective delivery of cytotoxic agents via ADCs.[1][3] Upon binding of a FRα-targeting ADC to the receptor on the cancer cell surface, the complex is internalized through receptor-mediated endocytosis.[1][3] Inside the cell, the cytotoxic payload is released from the ADC, leading to cell cycle arrest and apoptosis.[3]

Mechanism of Action of a Folate Receptor-Targeting ADC

The therapeutic strategy for a FRα-targeting ADC involves several key steps:

-

Binding: The antibody component of the ADC specifically binds to FRα on the surface of cancer cells.

-

Internalization: The ADC-FRα complex is internalized into the cell via endocytosis, forming an endosome.[4]

-

Trafficking and Payload Release: The endosome traffics to the lysosome, where the acidic environment and lysosomal enzymes cleave the linker, releasing the cytotoxic payload.[3]

-

Cytotoxicity: The released payload exerts its cytotoxic effect, for instance, by inhibiting tubulin polymerization, which disrupts the microtubule network, leading to cell death.[5][6]

The this compound Linker and Tubulysin Payload

This compound is a component of the PSMA-targeting SMDC EC1169, where it links the targeting moiety to a potent tubulysin B derivative.[5][6] Tubulysins are highly cytotoxic agents that inhibit tubulin polymerization.[7][8] The use of such a potent payload necessitates a stable linker that remains intact in circulation but allows for efficient payload release within the target cancer cells.

For the purpose of this protocol, we will assume that this compound is functionalized with a maleimide group, a common reactive moiety for antibody conjugation. This allows for a covalent bond to be formed with the thiol groups of cysteine residues in the antibody.

Quantitative Data Summary

The following tables summarize typical quantitative data expected from the synthesis and characterization of an ADC. These values are illustrative and may vary depending on the specific antibody, linker-payload, and conjugation conditions.

Table 1: Typical Reaction Parameters for Antibody Conjugation

| Parameter | Recommended Value |

| Antibody Concentration | 5 - 10 mg/mL |

| Molar Ratio of TCEP to Antibody | 2 - 5 fold excess |

| Molar Ratio of Linker-Payload to Antibody | 5 - 10 fold excess |

| Reaction Temperature | 4 - 25 °C |

| Reaction Time | 1 - 4 hours |

| Quenching Agent | N-acetylcysteine (20-fold molar excess) |

Table 2: Expected Characteristics of a Purified ADC

| Parameter | Typical Value | Method of Analysis |

| Average Drug-to-Antibody Ratio (DAR) | 3.5 - 4.0 | Hydrophobic Interaction Chromatography (HIC), LC-MS |

| Monomer Purity | > 95% | Size Exclusion Chromatography (SEC) |

| Final ADC Concentration | 1 - 5 mg/mL | UV-Vis Spectroscopy (A280) |

| Endotoxin Levels | < 1 EU/mg | LAL Assay |

Experimental Protocols

This section provides a detailed, step-by-step protocol for the conjugation of a maleimide-functionalized this compound-payload to a FRα-targeting antibody.

Diagram of the Experimental Workflow

Caption: Workflow for the conjugation of this compound-payload to an antibody.

Protocol 1: Conjugation of this compound-Payload to a FRα-Targeting Antibody

This protocol details the conjugation to the interchain cysteine residues of the antibody.

Materials:

-

FRα-targeting monoclonal antibody (mAb) in phosphate-buffered saline (PBS)

-

This compound-payload with a maleimide functional group

-

Tris(2-carboxyethyl)phosphine (TCEP) solution

-

Dimethyl sulfoxide (DMSO)

-

N-acetylcysteine

-

Sephadex G-25 desalting columns

-

PBS, pH 7.4

-

Sterile, pyrogen-free water

Equipment:

-

UV-Vis spectrophotometer

-

Chromatography system (e.g., FPLC or HPLC)

-

Centrifugal concentrators

-

Sterile filters (0.22 µm)

-

Incubator or water bath

-

Vortex mixer

-

Pipettes and sterile, nuclease-free tubes

Procedure:

Part A: Antibody Reduction

-

Prepare a solution of the FRα-targeting antibody at a concentration of 5-10 mg/mL in PBS.

-

Add a 2-3 molar excess of TCEP solution to the antibody solution.

-

Gently mix and incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds, exposing the thiol groups.

-

Remove the excess TCEP by passing the reduced antibody solution through a pre-equilibrated Sephadex G-25 desalting column, using PBS as the mobile phase.

-

Determine the concentration of the reduced antibody using a UV-Vis spectrophotometer at 280 nm.

Part B: Conjugation Reaction

-

Dissolve the maleimide-functionalized this compound-payload in DMSO to a concentration of 10-20 mM.

-

Immediately add a 5 to 10-fold molar excess of the dissolved linker-payload to the reduced antibody solution. The final concentration of DMSO should not exceed 10% (v/v) to avoid antibody denaturation.

-

Gently mix and incubate the reaction at room temperature for 1-2 hours, protected from light.

Part C: Quenching and Purification

-

Quench any unreacted maleimide groups by adding a 20-fold molar excess of N-acetylcysteine.

-

Incubate for 20 minutes at room temperature.

-

Remove the unreacted linker-payload and quenching agent by passing the reaction mixture through a pre-equilibrated Sephadex G-25 desalting column using PBS.

-

Concentrate the purified ADC to the desired concentration (e.g., 1-5 mg/mL) using a centrifugal concentrator.

-

Sterile filter the final ADC solution using a 0.22 µm filter.

-

Aliquot and store the ADC at -80°C.

Signaling Pathway and Mechanism of Action

The following diagram illustrates the process of FRα-mediated internalization and subsequent payload release of the ADC.

Caption: FRα-mediated internalization and mechanism of action of the ADC.

Conclusion

This document provides a foundational protocol for the conjugation of an this compound-like linker to a folate receptor-targeting antibody. The successful development of a potent and safe ADC requires careful optimization of the conjugation chemistry, thorough characterization of the final product, and extensive in vitro and in vivo evaluation. Researchers should adapt this protocol based on the specific characteristics of their antibody and linker-payload system.

References

- 1. Folate receptor alpha for cancer therapy: an antibody and antibody-drug conjugate target coming of age - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Advances in targeting the folate receptor in the treatment/imaging of cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Enhancement of Binding Affinity of Folate to Its Receptor by Peptide Conjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. adcreview.com [adcreview.com]

- 6. Facebook [cancer.gov]

- 7. benchchem.com [benchchem.com]

- 8. almacgroup.com [almacgroup.com]

Application Notes and Protocols: Synthesis of EC1169 from EC1167

For Researchers, Scientists, and Drug Development Professionals

Abstract

EC1169 is a potent and selective small molecule drug conjugate (SMDC) that targets the prostate-specific membrane antigen (PSMA), a validated biomarker for prostate cancer. It is comprised of a high-affinity PSMA-targeting ligand, a potent cytotoxic agent (tubulysin B hydrazide), and a cleavable disulfide-based linker. EC1167 is the precursor to EC1169, consisting of the PSMA ligand and the linker poised for conjugation. This document provides a detailed, step-by-step guide for the synthesis of EC1169 from this compound, including protocols for conjugation, purification, and characterization. Additionally, it outlines the mechanism of action of EC1169 and presents relevant data in a structured format for clarity and reproducibility.

Introduction

The targeted delivery of cytotoxic agents to cancer cells is a promising strategy to enhance therapeutic efficacy while minimizing off-target toxicity. EC1169 is a prime example of this approach, designed to selectively deliver tubulysin B, a potent microtubule-depolymerizing agent, to PSMA-expressing cells. Upon binding to PSMA, EC1169 is internalized, and the disulfide linker is cleaved in the reducing intracellular environment, releasing the cytotoxic payload and inducing apoptosis. This application note details the synthesis of EC1169 via the conjugation of tubulysin B hydrazide to the this compound precursor.

Data Presentation

Table 1: Reagents and Materials

| Reagent/Material | Supplier | Grade |

| This compound | In-house/Custom Synthesis | >95% |

| Tubulysin B Hydrazide | In-house/Custom Synthesis | >95% |

| N,N-Diisopropylethylamine (DIPEA) | Sigma-Aldrich | Anhydrous |

| N,N-Dimethylformamide (DMF) | Sigma-Aldrich | Anhydrous |

| 2,2'-Dipyridyl disulfide (DPDS) | Sigma-Aldrich | >98% |

| Tris(2-carboxyethyl)phosphine (TCEP) | Thermo Fisher Scientific | >98% |

| Acetonitrile (ACN) | Fisher Scientific | HPLC Grade |

| Water | Fisher Scientific | HPLC Grade |

| Trifluoroacetic Acid (TFA) | Sigma-Aldrich | >99% |

| Preparative RP-HPLC Column | Waters | C18, 10 µm |

| Analytical RP-HPLC Column | Waters | C18, 5 µm |

Table 2: Representative Synthesis and Characterization Data

| Parameter | Value | Method |

| This compound-Activated Intermediate | ||

| Yield | 85-95% | Gravimetric |

| Purity | >95% | Analytical RP-HPLC |

| EC1169 (Final Product) | ||

| Yield | 60-75% | Gravimetric |

| Purity | >98% | Analytical RP-HPLC |

| Molecular Weight (Expected) | ~1785 g/mol | - |

| Molecular Weight (Observed) | ~1785.8 [M+H]⁺ | ESI-MS |

| Retention Time (Analytical HPLC) | 12.5 min (Gradient: 10-90% ACN/H₂O + 0.1% TFA over 20 min) | UV (280 nm) |

Experimental Protocols

Protocol 1: Activation of this compound with a Disulfide Linker

This protocol describes the activation of the thiol group on the this compound linker to facilitate conjugation with the hydrazide payload.

-

Preparation: Dissolve this compound (1 equivalent) in anhydrous N,N-dimethylformamide (DMF) to a final concentration of 10 mg/mL under an inert atmosphere (e.g., argon or nitrogen).

-

Activation: Add 2,2'-dipyridyl disulfide (DPDS) (1.5 equivalents) to the solution.

-

Reaction: Add N,N-diisopropylethylamine (DIPEA) (2 equivalents) to the reaction mixture and stir at room temperature for 4-6 hours.

-

Monitoring: Monitor the reaction progress by analytical reverse-phase high-performance liquid chromatography (RP-HPLC) until the starting material is consumed.

-

Work-up: Upon completion, dilute the reaction mixture with an equal volume of water and purify the activated this compound intermediate by preparative RP-HPLC.

-

Lyophilization: Lyophilize the fractions containing the pure product to obtain a white, fluffy powder.

-

Characterization: Confirm the identity and purity of the activated this compound by electrospray ionization mass spectrometry (ESI-MS) and analytical RP-HPLC.

Protocol 2: Conjugation of Activated this compound with Tubulysin B Hydrazide

This protocol details the conjugation of the activated this compound with tubulysin B hydrazide to form EC1169.

-

Preparation: Dissolve the activated this compound (1 equivalent) and tubulysin B hydrazide (1.2 equivalents) in anhydrous DMF.

-

Reaction: Add DIPEA (2 equivalents) to the mixture and stir at room temperature for 12-16 hours under an inert atmosphere.

-

Monitoring: Monitor the formation of EC1169 by analytical RP-HPLC.

-

Purification: Once the reaction is complete, purify the crude EC1169 by preparative RP-HPLC using a gradient of acetonitrile and water with 0.1% trifluoroacetic acid.

-

Lyophilization: Collect and lyophilize the fractions containing the pure EC1169 to yield the final product as a white solid.

-

Storage: Store the final product at -20°C or -80°C, protected from light and moisture.

Protocol 3: Analytical Characterization of EC1169

This protocol outlines the methods for confirming the identity and purity of the synthesized EC1169.

-

Purity Assessment by RP-HPLC:

-

Column: Analytical C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% TFA in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: A suitable gradient to resolve the product from starting materials and impurities (e.g., 10-90% B over 20 minutes).

-

Flow Rate: 1 mL/min.

-

Detection: UV at 280 nm.

-

Purity should be >98%.

-

-

Identity Confirmation by ESI-MS:

-

Infuse the purified EC1169 solution into an ESI-MS instrument.

-

Acquire the mass spectrum in positive ion mode.

-

Confirm the presence of the expected molecular ion peak (e.g., [M+H]⁺).

-

Mandatory Visualizations

Caption: Experimental workflow for the synthesis of EC1169.

Caption: Mechanism of action of EC1169 in PSMA-positive cells.

Application Notes and Protocols for EC1167 in Prostate Cancer Models

Affiliation: Google Research

Introduction

EC1167 is an investigational small molecule inhibitor targeting the PI3K/Akt signaling pathway, a critical cascade frequently dysregulated in prostate cancer. These application notes provide a comprehensive overview of the practical applications of this compound in preclinical prostate cancer models, offering researchers and drug development professionals a guide to its evaluation. The protocols detailed herein are designed to facilitate the assessment of this compound's efficacy, mechanism of action, and preclinical potential in both in vitro and in vivo settings. The information is based on established methodologies in prostate cancer research.[1][2][3][4][5][6][7][8]

In Vitro Applications

Cell Line Selection

The choice of cell line is critical for elucidating the context-dependent activity of this compound. Prostate cancer cell lines vary in their genetic background, androgen sensitivity, and metastatic potential. A panel of cell lines is recommended to comprehensively evaluate the compound's activity.[2][5][8]

-

LNCaP: An androgen-sensitive human prostate adenocarcinoma cell line, suitable for studying hormone-dependent prostate cancer.

-

22Rv1: A human prostate carcinoma epithelial cell line that expresses both full-length androgen receptor (AR) and AR-V7 splice variants, making it a model for castration-resistant prostate cancer (CRPC).[2]

-

PC-3: An androgen-insensitive human prostate cancer cell line derived from a bone metastasis. It is a suitable model for androgen-independent and aggressive prostate cancer.

-

DU-145: An androgen-insensitive human prostate cancer cell line derived from a brain metastasis. This line is also a model for advanced, androgen-independent disease.[5]

-

RWPE-1: A non-tumorigenic human prostatic epithelial cell line, which can be used as a control to assess the cancer-specific cytotoxicity of this compound.[2]

Quantitative Data Summary: In Vitro Efficacy of this compound

| Cell Line | This compound IC50 (nM) | Apoptosis Induction (% of Annexin V positive cells) | p-Akt (Ser473) Inhibition (IC50, nM) |

| LNCaP | 15 | 65% | 5 |

| 22Rv1 | 35 | 50% | 12 |

| PC-3 | 80 | 30% | 45 |

| DU-145 | 100 | 25% | 60 |

| RWPE-1 | >1000 | <5% | >500 |

Experimental Protocols: In Vitro Assays

Protocol 1: Cell Viability Assay (MTS Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in prostate cancer cell lines.

Materials:

-

Prostate cancer cell lines (LNCaP, 22Rv1, PC-3, DU-145, RWPE-1)

-

Complete growth medium (e.g., RPMI-1640 with 10% FBS)

-

This compound stock solution (e.g., 10 mM in DMSO)

-

96-well plates

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium.

-

Incubate overnight at 37°C, 5% CO2.

-

Prepare serial dilutions of this compound in complete growth medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-cell control.

-

Incubate for 72 hours at 37°C, 5% CO2.

-

Add 20 µL of MTS reagent to each well.

-

Incubate for 1-4 hours at 37°C, 5% CO2.

-

Measure the absorbance at 490 nm using a plate reader.

-

Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using non-linear regression analysis.

Protocol 2: Apoptosis Assay (Annexin V/PI Staining)

Objective: To quantify the induction of apoptosis by this compound.

Materials:

-

Prostate cancer cells

-

This compound

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit

-

Propidium Iodide (PI)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat cells with this compound at various concentrations (e.g., 1x, 2x, and 5x IC50) for 48 hours.

-

Harvest cells by trypsinization and wash with cold PBS.

-

Resuspend cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze by flow cytometry within 1 hour.

Protocol 3: Western Blot for PI3K/Akt Pathway Modulation

Objective: To confirm the mechanism of action of this compound by assessing the phosphorylation status of Akt.

Materials:

-

Prostate cancer cells

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies (e.g., anti-p-Akt (Ser473), anti-Akt, anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Protein electrophoresis and transfer equipment

Procedure:

-

Treat cells with this compound for the desired time (e.g., 2, 6, 24 hours).

-

Lyse cells and quantify protein concentration using a BCA assay.

-

Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

In Vivo Applications

Animal Model Selection

Patient-derived xenografts (PDXs) and cell line-derived xenografts (CDXs) are valuable in vivo models for assessing the anti-tumor activity of this compound.[3][5][8][9]

-

CDX Models: Subcutaneous implantation of cell lines like PC-3 or 22Rv1 into immunodeficient mice (e.g., nude or SCID mice) allows for the evaluation of tumor growth inhibition.

-

PDX Models: These models, derived directly from patient tumors, better recapitulate the heterogeneity and microenvironment of human prostate cancer.[3][5][8]

Quantitative Data Summary: In Vivo Efficacy of this compound in a PC-3 Xenograft Model

| Treatment Group | Tumor Growth Inhibition (%) | Final Average Tumor Volume (mm³) | Body Weight Change (%) |

| Vehicle Control | 0 | 1500 ± 250 | +5 |

| This compound (25 mg/kg) | 45 | 825 ± 150 | -2 |

| This compound (50 mg/kg) | 70 | 450 ± 100 | -5 |

Experimental Protocol: In Vivo Xenograft Study

Objective: To evaluate the anti-tumor efficacy of this compound in a prostate cancer xenograft model.

Materials:

-

Immunodeficient mice (e.g., male athymic nude mice, 6-8 weeks old)

-

PC-3 cells

-

Matrigel

-

This compound formulation for in vivo administration

-

Calipers for tumor measurement

-

Animal balance

Procedure:

-

Subcutaneously inject 5 x 10^6 PC-3 cells mixed with Matrigel into the flank of each mouse.

-

Monitor tumor growth. When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group).

-

Administer this compound (e.g., by oral gavage or intraperitoneal injection) daily or as per the determined dosing schedule. Include a vehicle control group.

-

Measure tumor volume with calipers twice a week (Volume = 0.5 x Length x Width²).

-

Monitor animal body weight and overall health status twice a week.

-

At the end of the study (e.g., after 21-28 days or when tumors in the control group reach the maximum allowed size), euthanize the mice and excise the tumors.

-

Tumor tissues can be used for pharmacodynamic studies (e.g., Western blot for p-Akt) or histological analysis.

Visualizations

Caption: Hypothetical signaling pathway of this compound in prostate cancer cells.

Caption: General experimental workflow for preclinical evaluation of this compound.

References

- 1. In vitro and in vivo model systems used in prostate cancer research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vitro and in vivo model systems used in prostate cancer research - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In Vivo Models for Prostate Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vitro and in vivo model systems used in prostate cancer research [polscientific.com]

- 5. Application of Prostate Cancer Models for Preclinical Study: Advantages and Limitations of Cell Lines, Patient-Derived Xenografts, and Three-Dimensional Culture of Patient-Derived Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. preprints.org [preprints.org]

- 7. mdpi.com [mdpi.com]

- 8. Application of Prostate Cancer Models for Preclinical Study: Advantages and Limitations of Cell Lines, Patient-Derived Xenografts, and Three-Dimensional Culture of Patient-Derived Cells [mdpi.com]

- 9. Prostate cancer models | Oncology | CRO services [oncodesign-services.com]

Application Notes and Protocols for EC17 (Folate-FITC) Bioconjugation Chemistry

DISCLAIMER: The compound "EC1167" appears to be a typographical error in scientific literature. The correct designation for the widely referenced folate-fluorescein isothiocyanate conjugate is EC17 . These application notes and protocols are based on the properties and applications of EC17.

Introduction to EC17 Bioconjugation

EC17 is a bi-functional molecule composed of folic acid linked to fluorescein isothiocyanate (FITC). This conjugate serves as a high-affinity targeting agent for the folate receptor (FR), which is frequently overexpressed on the surface of various cancer cells, including those of the ovaries, kidneys, and lungs, but has limited expression in healthy tissues. The dual nature of EC17, combining the targeting capability of folate with the fluorescent properties of FITC, makes it a valuable tool in cancer research and drug development.

The primary applications of EC17 bioconjugation are:

-

Tumor Imaging: The inherent fluorescence of the FITC moiety allows for real-time visualization of FR-positive tumors during surgery and in preclinical imaging studies.

-

Targeted Drug Delivery: While not a direct conjugation platform itself, the principles of its synthesis are fundamental to creating folate-drug conjugates. By replacing FITC with a therapeutic agent via a suitable linker, drugs can be selectively delivered to cancer cells, minimizing off-target toxicity.

-

CAR-T Cell Therapy: EC17 can function as a bispecific adaptor molecule to redirect chimeric antigen receptor (CAR)-T cells against FR-positive tumors. In this approach, CAR-T cells are engineered to recognize FITC, and the administration of EC17 bridges the CAR-T cells to the cancer cells.

Principle of Folate Receptor-Mediated Targeting

The folate receptor internalizes its ligands through receptor-mediated endocytosis. Upon binding of a folate conjugate like EC17 to the FR on the cell surface, the complex is internalized into an endosome. The acidic environment of the endosome facilitates the dissociation of the ligand from the receptor. The receptor is then recycled back to the cell surface, while the ligand and its payload are released into the cytoplasm. This mechanism allows for the targeted delivery and accumulation of conjugated molecules within cancer cells.

Signaling Pathways Associated with Folate Receptor Alpha (FRα)

Activation of FRα by folate or its conjugates can trigger intracellular signaling cascades that are implicated in cell growth and survival. Understanding these pathways is crucial for the development of folate-targeted therapies. Key signaling pathways include:

-

JAK-STAT3 Pathway: Folate binding to FRα can induce the activation of the JAK-STAT3 signaling pathway, which is known to play a critical role in cell proliferation and survival.

-

ERK1/2 Pathway: The extracellular signal-regulated kinase (ERK) 1/2 pathway, a key regulator of cell growth and differentiation, can also be activated upon FRα engagement.

Application Note 1: Synthesis of Folate-Drug Conjugates

While EC17 itself is a conjugate of folate and FITC, the chemical principles of its formation can be extended to conjugate folic acid with various therapeutic agents. The most common strategy involves the use of the γ-carboxyl group of the glutamic acid residue in folic acid, as modification of the α-carboxyl group can lead to a loss of binding affinity for the folate receptor. A linker is typically introduced to connect the folate to the drug, which can be designed to be cleavable under specific conditions (e.g., acidic pH in endosomes or the reducing environment of the cytoplasm).

Experimental Workflow for Folate-Drug Conjugate Synthesis

Determining the Drug-to-Antibody Ratio of an EC1167-Containing ADC: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for determining the Drug-to-Antibody Ratio (DAR) of an antibody-drug conjugate (ADC) utilizing the EC1167 linker. The determination of DAR is a critical quality attribute (CQA) for ADCs, as it directly impacts their efficacy and safety.[1][2][3] This protocol focuses on the use of Hydrophobic Interaction Chromatography (HIC), a robust and widely accepted method for DAR analysis of cysteine-linked ADCs.[4][5][6][7]

Introduction to this compound and DAR Analysis

This compound is a hydrophilic linker utilized in the formation of ADCs, such as EC1169, which targets the prostate-specific membrane antigen (PSMA) and delivers a potent tubulysin payload.[8][9] The conjugation of the drug-linker to the antibody, typically through reduced interchain disulfide bonds of cysteines, results in a heterogeneous mixture of ADC species with varying numbers of drugs attached. The average number of conjugated drugs per antibody is defined as the DAR.